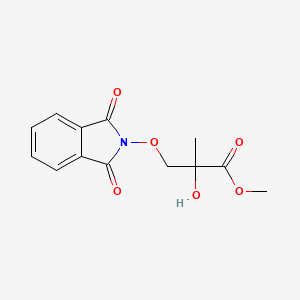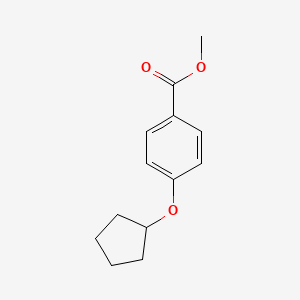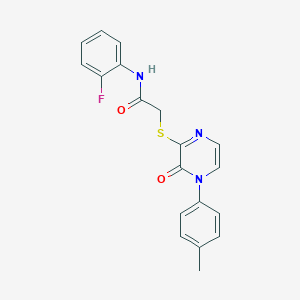![molecular formula C20H12N2O5S B2621391 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 391867-22-4](/img/structure/B2621391.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, diselenides have been synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the crystal structure of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline” has been reported .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed . For instance, the reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the empirical formula of “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” is C11H10N2O2S, and its molecular weight is 234.27 .
作用機序
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activity by modulating various signaling pathways. This compound has been reported to activate the caspase pathway, which leads to apoptosis in cancer cells. In addition, this compound has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression. This compound has also been reported to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound exhibits diverse biochemical and physiological effects. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit tumor growth in animal models.
This compound also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain. This compound has been reported to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound exhibits potent biological activity, which makes it an ideal compound for screening assays. In addition, this compound has been shown to exhibit low toxicity in animal models, which makes it a safer compound for in vivo studies.
However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which makes it difficult to administer in animal models. In addition, this compound has a short half-life, which makes it difficult to maintain therapeutic levels in the body.
将来の方向性
There are several future directions for research on N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide. One of the major areas of research is cancer treatment. Further studies are needed to elucidate the mechanism of action of this compound and to identify the specific signaling pathways that are modulated by this compound. In addition, studies are needed to evaluate the efficacy of this compound in clinical trials.
This compound also has potential applications in neurodegenerative diseases. Further studies are needed to evaluate the neuroprotective effects of this compound in animal models and to identify the specific mechanisms involved in its neuroprotective activity. In addition, studies are needed to evaluate the efficacy of this compound in clinical trials for neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer and neuroprotective activity, making it an ideal compound for further research. However, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its efficacy in clinical trials.
合成法
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde, 2-aminobenzenethiol, and ethyl acetoacetate in the presence of a catalyst. The reaction mixture is then refluxed in ethanol for several hours, followed by purification and recrystallization to obtain pure this compound.
科学的研究の応用
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit tumor growth in animal models.
This compound has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain. This compound has been reported to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Safety and Hazards
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-18(13-7-12-3-1-2-4-15(12)27-19(13)24)22-20-21-14(9-28-20)11-5-6-16-17(8-11)26-10-25-16/h1-9H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRKIBTKXVBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)




![tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B2621324.png)
![3'-(4-bromophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2621326.png)

![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)